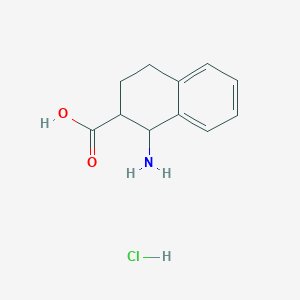![molecular formula C12H16BrN3O B14785197 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and cyclopropylamine.
Formation of Intermediate: The bromine-substituted pyridine is reacted with an appropriate aldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological macromolecules.
作用機序
The mechanism of action of 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups on the pyridine ring allow for specific binding interactions, which can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
2-amino-4-bromopyridine: A simpler analog that lacks the cyclopropyl and amide functionalities.
N-(pyridin-2-yl)amides: Compounds with similar amide linkages but different substituents on the pyridine ring.
Uniqueness
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide is unique due to the presence of both the cyclopropyl group and the bromine-substituted pyridine ring. This combination of functional groups allows for unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C12H16BrN3O |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C12H16BrN3O/c1-8(14)12(17)16(10-2-3-10)7-9-4-5-15-11(13)6-9/h4-6,8,10H,2-3,7,14H2,1H3 |
InChIキー |
BQXZLGJYPCAVTK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)






![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
